Asalhydromorphone
Overview
Description
Asalhydromorphone is a novel prodrug of hydromorphone, designed to deter nonoral forms of abuse associated with hydromorphone. Hydromorphone is a potent μ-opioid receptor agonist used as an analgesic and antitussive. This compound has been developed to reduce the abuse potential of hydromorphone by modifying its pharmacokinetic properties .
Preparation Methods
The synthesis of asalhydromorphone involves the conjugation of hydromorphone with two acetylsalicylic acid (aspirin) moieties. This modification aims to create a compound with desirable molecular features for incorporation into abuse-deterrent immediate-release and extended-release hydromorphone products . The specific synthetic routes and reaction conditions for industrial production are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Asalhydromorphone undergoes various chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release hydromorphone and acetylsalicylic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to other opioid compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions are hydromorphone and acetylsalicylic acid .
Scientific Research Applications
Asalhydromorphone has several scientific research applications, including:
Pharmacokinetics and Abuse Potential Studies: Research has focused on evaluating the pharmacokinetics and exploratory abuse potential of this compound compared to hydromorphone.
Pain Management: This compound is being developed as a potentially less abusable hydromorphone product for the treatment of severe pain.
Clinical Trials: Ongoing clinical trials are investigating the efficacy and safety of this compound in various therapeutic areas, including acute pain and cancer-related fatigue.
Mechanism of Action
Asalhydromorphone exerts its effects by being hydrolyzed in the body to release hydromorphone, which then acts as a μ-opioid receptor agonist. Hydromorphone binds to μ-opioid receptors in the central nervous system, leading to analgesic effects by inhibiting the transmission of pain signals . The prodrug design of this compound aims to reduce the potential for abuse by modifying the pharmacokinetic properties of hydromorphone .
Comparison with Similar Compounds
Asalhydromorphone is unique compared to other opioid prodrugs due to its specific design to deter nonoral forms of abuse. Similar compounds include:
Hydromorphone: The parent compound, which is a potent μ-opioid receptor agonist with high abuse potential.
Oxycodone: Another opioid analgesic with similar pharmacological properties but different chemical structure.
This compound’s uniqueness lies in its prodrug design, which aims to reduce the abuse potential while maintaining the analgesic efficacy of hydromorphone .
Properties
CAS No. |
1431529-94-0 |
---|---|
Molecular Formula |
C35H31NO9 |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C35H31NO9/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3/t24-,25+,32-,35-/m0/s1 |
InChI Key |
XPLFWDWDCNJVCV-ATPTVOOISA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asalhydromorphone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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